molecular formula C18H17NO5 B15211257 [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate

[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate

Cat. No.: B15211257
M. Wt: 327.3 g/mol
InChI Key: YPKYSQMZVXOQKM-KRWDZBQOSA-N
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Description

[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features an oxazolidinone ring, which is known for its biological activity, and a phenyl acetate group, which can influence its chemical reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the oxazolidinone ring through a cyclization reaction, followed by the attachment of the phenoxy and phenyl acetate groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its stability and reactivity.

    Substitution: This type of reaction can introduce new functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce derivatives with enhanced biological activity.

Scientific Research Applications

Chemistry

In chemistry, [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular processes. Its oxazolidinone ring is known for its potential antibacterial properties, making it a candidate for developing new antibiotics.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate involves its interaction with specific molecular targets. The oxazolidinone ring can inhibit bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone antibiotics, making it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced side effects.

    Cycloserine: A compound with a similar structure but different biological activity.

Uniqueness

What sets [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate apart is its unique combination of functional groups, which can influence its reactivity and biological activity. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate

InChI

InChI=1S/C18H17NO5/c1-12(20)23-14-6-8-16(9-7-14)24-15-4-2-13(3-5-15)10-17-18(21)22-11-19-17/h2-9,17,19H,10-11H2,1H3/t17-/m0/s1

InChI Key

YPKYSQMZVXOQKM-KRWDZBQOSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@H]3C(=O)OCN3

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)CC3C(=O)OCN3

Origin of Product

United States

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